[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
BenchChem offers high-quality [5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(3-chlorophenyl)-7-ethylsulfanyl-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-3-27-20-16-8-15-13(10-25)9-22-11(2)17(15)26-19(16)23-18(24-20)12-5-4-6-14(21)7-12/h4-7,9,25H,3,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCQKMGYHJNKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS: 892382-93-3) is a synthetic molecule with potential pharmacological applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex tricyclic structure with various functional groups that contribute to its biological activity. The presence of the chlorophenyl and ethylsulfanyl groups may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below is a summary of key findings from various studies:
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of similar compounds with triazole and oxazole moieties. These compounds have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . While specific data on the compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.
Anticancer Properties
The compound's structural features may also confer anticancer properties. Similar triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as HeLa (human cervical carcinoma) and MCF-7 (breast cancer) cells . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
Case Studies
- Antibacterial Screening : A study synthesized compounds related to the triazole structure and tested their antibacterial properties. The results indicated that certain derivatives showed significant inhibition against Bacillus subtilis, suggesting that modifications to the triazole core can enhance antimicrobial efficacy .
- Cytotoxicity Evaluation : In vitro studies on related compounds demonstrated IC50 values indicating potent cytotoxicity against various cancer cell lines. For instance, derivatives with similar functional groups showed IC50 values ranging from 35 to 80 µM against HeLa cells . This suggests that our compound might also possess similar cytotoxic properties.
Data Table: Biological Activity Summary
The proposed mechanisms for the biological activities of compounds similar to [5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol include:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors (e.g., acetylcholinesterase), which can disrupt metabolic processes in pathogens or cancer cells.
- DNA Interaction : Some compounds may intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains several reactive sites:
Methanol Group
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Conditions : CrO₃/H₂SO₄ (Jones reagent) or KMnO₄ (acidic).
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Outcome : Conversion to aldehyde or carboxylic acid, depending on conditions .
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Monitoring : IR spectroscopy (loss of O-H stretch at ~3200–3600 cm⁻¹; emergence of C=O peak at ~1700 cm⁻¹) .
Ethylsulfanyl Group
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Conditions : H₂O₂ (for sulfoxide) or Oxone® (for sulfone).
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Outcome : Enhanced polarity and potential bioactivity modulation .
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Structural Impact : Increased steric bulk may affect ring conformation.
Chlorophenyl Substituent
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Electrophilic Substitution : Limited due to electron-withdrawing Cl; possible nitration at meta position .
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Nucleophilic Replacement : Requires harsh conditions (e.g., NaOH, 200°C) to replace Cl with nucleophiles like -OH or -NH₂.
Triazole Ring Reactivity
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Potential for:
Spectroscopic Insights for Reaction Validation
Key data from structural characterization :
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈ClN₃O₂S |
| SMILES | CCSc1nc(-c2cccc(Cl)c2)nc2c1Cc1c(CO)cnc(C)c1O2 |
| Molecular Weight | 399.9 g/mol |
Monitoring reaction progress would involve:
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NMR : Shifts in aromatic protons (δ 6.5–8.5 ppm) or methanol group (δ 3.5–4.5 ppm).
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MS : Fragmentation patterns to confirm sulfone formation (m/z increase by 16 or 32).
Theoretical Mechanistic Pathways
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Sulfanyl Oxidation : Proceeds via radical intermediates in the presence of peroxides.
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Triazole Coordination : Metal binding likely occurs at nitrogen lone pairs, stabilizing transition states in cross-coupling reactions .
Challenges and Unknowns
Preparation Methods
Synthesis of the Tricyclic Core
Intermediate 1 : 7-Methyl-2-oxa-4,6-diazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene
- Procedure :
- Key Data :
| Parameter | Value |
|---|---|
| Yield | 76% |
| Reaction Time | 12 hr |
| Catalyst Loading | 5 mol% Grubbs II |
Intermediate 2 : Chlorophenyl Functionalization
Introduction of Ethylsulfanyl Group
Intermediate 3 : 7-(Ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo Derivative
Hydroxymethyl Group Installation
Final Step : Oxidation-Reduction Sequence
- Procedure :
Optimization of Critical Reaction Parameters
Ring-Closing Metathesis Efficiency
Suzuki Coupling Optimization
- Solvent System Impact :
Solvent Yield (%) Purity (%) THF/H₂O 82 98 Dioxane/H₂O 75 95
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC Analysis :
Column Purity (%) Retention Time (min) C18 (4.6 × 150) 99.2 8.7
Scale-Up Considerations and Industrial Relevance
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer :
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Reaction Engineering : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. Use fractional factorial designs to reduce experimental runs (CRDC subclass RDF2050112).
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In Situ Monitoring : Integrate real-time analytics (e.g., Raman spectroscopy) to track reaction intermediates and adjust conditions dynamically .
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Separation Technologies : Implement membrane-based purification or centrifugal partitioning chromatography to isolate the compound from byproducts, leveraging subclass RDF2050104 .
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Computational Feedback : Use quantum chemical calculations to predict reaction pathways and validate with experimental data, as per ICReDD’s hybrid approach .
Table 1 : Key Parameters for Synthesis Optimization
Parameter Range Tested Impact on Yield Reference Temperature 60–120°C Non-linear correlation (peak at 90°C) Solvent Polarity Low (hexane) to High (DMF) High polarity increases byproduct formation Catalyst Loading 1–5 mol% Optimal at 3 mol%
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
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Single-Crystal XRD : Resolve the tricyclic framework and confirm stereochemistry (e.g., torsion angles for the ethylsulfanyl group) .
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Multinuclear NMR : Use -DEPTO and -COSY to assign complex proton environments, particularly for the oxa- and triaza rings .
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High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (< 3 ppm error) .
Table 2 : Structural Characterization Data
Technique Key Findings Reference XRD Bond lengths: C–N (1.34–1.38 Å), C–O (1.43 Å) NMR δ 7.45–7.52 (3-chlorophenyl protons), δ 3.81 (methanol -CHOH)
Advanced Research Questions
Q. How can multi-parameter optimization frameworks address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
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Hybrid Modeling : Combine density functional theory (DFT) calculations with machine learning (ML) to refine activation energy predictions. Use COMSOL Multiphysics for kinetic simulations under non-ideal conditions (e.g., solvent effects) .
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Data Reconciliation : Apply Bayesian statistical models to weigh discrepancies between predicted and observed reaction outcomes. Prioritize parameters with highest sensitivity (e.g., solvent polarity > temperature) .
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Feedback Loops : Integrate experimental outliers into computational workflows to iteratively improve path-search algorithms (ICReDD’s approach) .
Table 3 : Contradiction Analysis Example
Parameter Predicted Outcome Experimental Outcome Resolution Strategy Solvent Choice (THF vs. DCM) THF favored (lower ΔG‡) DCM gave higher yield Re-evaluate solvation models in DFT
Q. What advanced computational strategies can predict the compound’s behavior in non-standard environments (e.g., high pressure, mixed solvents)?
- Methodological Answer :
- Reactive Force Fields (ReaxFF) : Simulate bond-breaking/formation under extreme conditions (e.g., 100–500 atm) .
- Molecular Dynamics (MD) with AI : Train neural networks on MD trajectories to predict aggregation tendencies in mixed solvents (e.g., water/ethanol) .
- Free Energy Perturbation (FEP) : Quantify solvation free energy changes when substituting solvents (e.g., DMF → ionic liquids) .
Q. How can researchers design experiments to resolve spectral data ambiguities (e.g., overlapping NMR peaks)?
- Methodological Answer :
- Selective Isotopic Labeling : Introduce or at specific sites to simplify NMR assignments .
- 2D NMR Techniques : Use HSQC-TOCSY to disentangle overlapping proton signals in the triazatricyclo core .
- Dynamic Nuclear Polarization (DNP) : Enhance signal-to-noise ratios for low-concentration samples .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
